Petrobactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

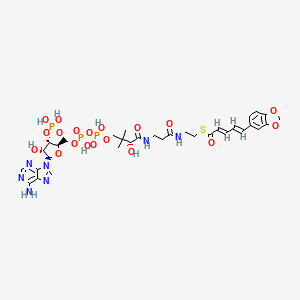

Petrobactin is a natural product found in Bacillus anthracis with data available.

Aplicaciones Científicas De Investigación

Petrobactin in Marine Bacteria

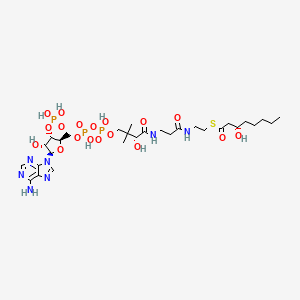

Petrobactin is identified as a bis-catecholate, alpha-hydroxy acid siderophore produced by the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus. It plays a significant role in iron uptake, with the Fe(III)-complexed form being photoreactive in natural sunlight. This photoreactivity leads to the decarboxylation of the petrobactin ligand and the reduction of Fe(III) to Fe(II), raising questions about the functional role of photoreactivity in siderophore-mediated iron uptake (Barbeau et al., 2002).

Petrobactin in Bacillus Anthracis

Petrobactin has been shown to be crucial for the growth under iron-deficient conditions and virulence of Bacillus anthracis, the bacterium responsible for anthrax. It is a "stealth siderophore" that can avoid detection by the mammalian immune system. The biosynthesis of petrobactin in B. anthracis involves a unique combination of nonribosomal peptide synthetase (NRPS) and NRPS-independent siderophore (NIS) synthetase enzymes (Oves-Costales et al., 2007).

Petrobactin's Structural Analysis

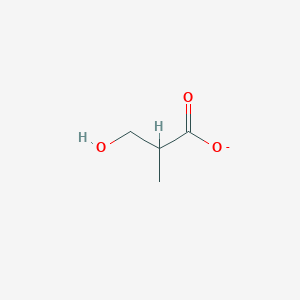

Studies have revealed the structural uniqueness of petrobactin, particularly its virulence-associated features in Bacillus anthracis. The structural and functional analysis of the siderophore synthetase AsbF, involved in petrobactin biosynthesis, shows that it converts 3-dehydroshikimate (3-DHS) into 3,4-dihydroxybenzoate, which is a unique component contributing to the virulence of B. anthracis (Pfleger et al., 2008).

Petrobactin Synthesis and Biological Study

A modular synthesis approach has been developed to access petrobactin and its homologues, enabling studies on iron transport properties in Marinobacter hydrocarbonoclasticus. This approach aids in understanding the role of petrobactin in oil-spill cleanup and environmental remediation strategies (Gardner et al., 2004).

Petrobactin in Bacillus Cereus Group

Research has also shown that petrobactin is not exclusive to pathogenic isolates but is produced by both pathogenic and non-pathogenic strains of the Bacillus cereus group. This finding challenges the hypothesis that petrobactin production is limited to pathogenic Bacillus strains (Koppisch et al., 2008).

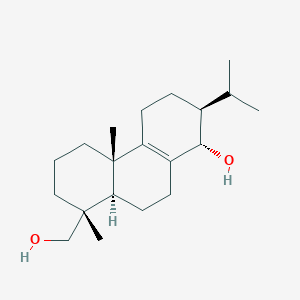

Petrobactin Biosynthesis Pathway

The biosynthetic pathway of petrobactin in Bacillus anthracis has been extensively analyzed, revealing insights into the roles of various enzymes and genes in the siderophore assembly. This understanding sets the stage for biochemical studies with this unique biosynthetic system and potential therapeutic interventions (Lee et al., 2006).

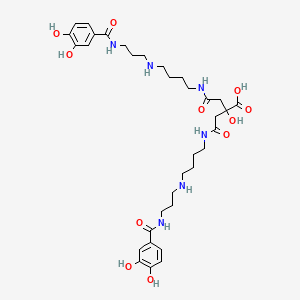

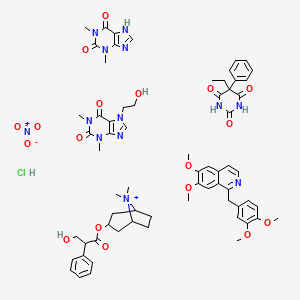

Propiedades

Fórmula molecular |

C34H50N6O11 |

|---|---|

Peso molecular |

718.8 g/mol |

Nombre IUPAC |

4-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C34H50N6O11/c41-25-9-7-23(19-27(25)43)31(47)39-17-5-13-35-11-1-3-15-37-29(45)21-34(51,33(49)50)22-30(46)38-16-4-2-12-36-14-6-18-40-32(48)24-8-10-26(42)28(44)20-24/h7-10,19-20,35-36,41-44,51H,1-6,11-18,21-22H2,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,49,50) |

Clave InChI |

GKIMOVAPSAVJHZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O |

Sinónimos |

petrobactin petrobactin sulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

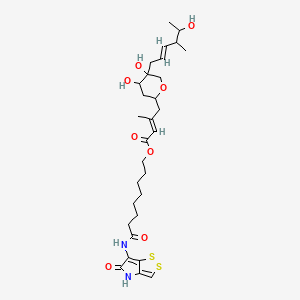

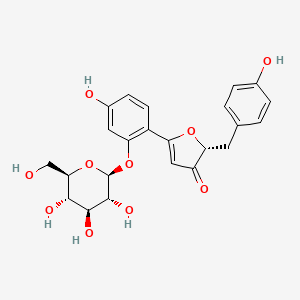

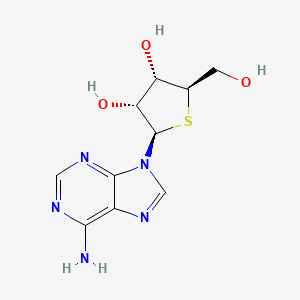

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-3,5-dimethyl-6-[(9R,10R)-3,7,9,11-tetramethyl-10-hydroxy-2,5,7,11-tridecatetraene-1-yl]-4H-pyran-4-one](/img/structure/B1249096.png)

![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)

![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)